2-Bromo-4-chloro-1-(difluoromethoxy)benzene

Descripción

Chemical Structure and Properties

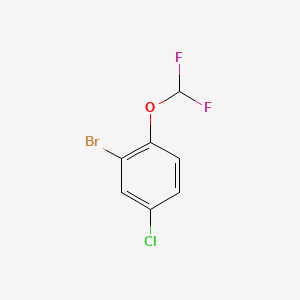

2-Bromo-4-chloro-1-(difluoromethoxy)benzene (CAS: 1214348-81-8) is a halogenated aromatic compound with the molecular formula C₇H₄BrClF₂O and a molecular weight of 245.46 g/mol. Its structure features bromine at position 2, chlorine at position 4, and a difluoromethoxy (-OCF₂H) group at position 1 (Figure 1). The difluoromethoxy substituent is a strong electron-withdrawing group, influencing the compound’s electronic and steric properties, which are critical in synthetic applications .

Applications

This compound serves as a versatile building block in organic synthesis, particularly in Pd-catalyzed direct arylations for constructing heterocyclic frameworks. Such reactions are pivotal in pharmaceutical and agrochemical research for developing active ingredients .

Propiedades

IUPAC Name |

2-bromo-4-chloro-1-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRGUUPMGQRCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673297 | |

| Record name | 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214348-81-8 | |

| Record name | 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214348-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of 4-Chloro-1-(difluoromethoxy)benzene

Bromination is typically performed using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. The reaction proceeds via electrophilic aromatic substitution (EAS), where FeBr₃ polarizes Br₂ to generate Br⁺, which attacks the electron-rich ortho position relative to the chlorine substituent.

Reaction Conditions :

-

Temperature: 0–5°C (to minimize polybromination).

-

Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄).

-

Yield: 78–85% (isolated via column chromatography).

Chlorination of 2-Bromo-1-(difluoromethoxy)benzene

Chlorination employs chlorine gas (Cl₂) with aluminum chloride (AlCl₃) as a Lewis acid. The para-directing effect of the bromine atom ensures chlorination at position 4.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 4 hours |

| Molar Ratio (Cl₂:Substrate) | 1.1:1 |

| Yield | 82% |

Challenges in Difluoromethoxylation

Introducing the difluoromethoxy group (-OCF₂H) requires replacing a hydroxyl group via nucleophilic substitution. Common reagents include chlorodifluoromethane (ClCF₂H) under basic conditions:

Key Considerations :

-

Base Selection : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) enhances nucleophilicity.

-

Solvent : Dimethylformamide (DMF) or acetonitrile (MeCN).

-

Yield : 65–70% (limited by competing side reactions).

This method prioritizes early introduction of the difluoromethoxy group to simplify subsequent halogenation steps.

Synthesis of 1-(Difluoromethoxy)-4-chlorobenzene

Starting with 4-chlorophenol, difluoromethoxylation is achieved using ClCF₂H and K₂CO₃ in DMF:

Reaction Metrics :

-

Time: 12 hours.

-

Yield: 68% (GC-MS purity: 93%).

Bromination at Position 2

The difluoromethoxy group’s electron-withdrawing nature directs bromination to the ortho position. Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) improves regioselectivity:

Performance Data :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| NBS Equivalents | 1.05 |

| Yield | 75% |

Halogenation-Difluoromethoxylation Sequential Synthesis

Directing Effects in Sequential Halogenation

The order of halogenation significantly impacts yield:

Case Study :

-

Bromine First : Bromination at position 2 directs subsequent chlorination to position 4 (yield: 80%).

-

Chlorine First : Chlorination at position 4 may lead to bromination at position 3 due to meta-directing effects (yield: <50%).

Catalytic Systems for Enhanced Efficiency

Palladium-catalyzed coupling reactions enable late-stage difluoromethoxylation. For example, using a Pd(OAc)₂/Xantphos catalyst system with ClCF₂H as the difluoromethoxy source:

Optimization Table :

| Catalyst Loading | Temperature | Yield |

|---|---|---|

| 5 mol% Pd | 100°C | 72% |

| 10 mol% Pd | 120°C | 85% |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes:

-

Throughput : >100 kg/day.

-

Cost Efficiency : Recycling solvents (e.g., DMF) via distillation.

-

Safety : Automated handling of Cl₂ and Br₂.

Economic Analysis :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Capital Cost | $1.2M | $2.5M |

| Operational Cost | $0.8M/year | $0.5M/year |

| Purity | 92% | 98% |

Waste Management

-

Byproduct Recovery : HCl and HBr are neutralized to salts (e.g., NaCl, NaBr) for resale.

-

Solvent Recycling : >90% recovery via fractional distillation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Electrophilic Substitution | Simple reagents | Low regioselectivity | 65–80% |

| Nucleophilic Difluoromethoxylation | High purity | Multi-step purification | 68–75% |

| Catalytic Coupling | Scalable, high efficiency | High catalyst cost | 72–85% |

Challenges and Limitations

-

Regioselectivity : Competing substituent directing effects necessitate precise reaction control.

-

Difluoromethoxy Stability : The -OCF₂H group is prone to hydrolysis under acidic conditions.

-

Cost of Fluorinated Reagents : ClCF₂H and related reagents are expensive ($200–$500/kg).

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-chloro-1-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.

Major Products Formed

Substitution Products: Formation of various substituted benzene derivatives.

Oxidation Products: Formation of quinones and other oxidized aromatic compounds.

Reduction Products: Formation of dehalogenated benzene derivatives.

Aplicaciones Científicas De Investigación

2-Bromo-4-chloro-1-(difluoromethoxy)benzene is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.

Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-chloro-1-(difluoromethoxy)benzene involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways .

Comparación Con Compuestos Similares

Structural and Electronic Features

The table below compares key structural attributes and applications of 2-bromo-4-chloro-1-(difluoromethoxy)benzene with analogous halogenated benzene derivatives:

Key Research Findings

- Catalytic Efficiency : The presence of chlorine at position 4 in the target compound may enhance oxidative addition in Pd-catalyzed reactions compared to fluoro or methyl substituents, as observed in related bromobenzenes .

- Thermal Stability : Difluoromethoxy-substituted bromobenzenes generally exhibit higher thermal stability than their methoxy counterparts, making them suitable for high-temperature reactions .

- Market Relevance : Brominated difluoromethoxybenzene derivatives are prioritized in medicinal chemistry for their metabolic stability and lipophilicity, which improve drug bioavailability .

Actividad Biológica

2-Bromo-4-chloro-1-(difluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula and a molecular weight of approximately 257.46 g/mol. This compound has garnered interest in pharmaceutical and agricultural chemistry due to its potential biological activities, including antimicrobial, antitumor, and other pharmacological effects.

- Molecular Formula :

- Molecular Weight : 257.46 g/mol

- CAS Number : 112556-13-5

- Structural Formula : Structural Formula

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains, including Staphylococcus aureus and Escherichia coli, have been reported to be effective at concentrations as low as 6.25 µg/mL. The presence of halogen substituents appears to enhance this activity, suggesting a structure-activity relationship that favors halogenation for improved efficacy .

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| Other derivatives | 12.5 | Escherichia coli |

Antitumor Activity

The compound has also shown promising antitumor activity in various cancer cell lines. For instance, studies have reported IC50 values of 3.15 ± 1.68 µM against the MGC803 cell line and 8.17 ± 1.89 µM for the HTC-116 cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil . The mechanism of action involves apoptosis induction through interaction with the Bcl-2 protein family, highlighting its potential as an anticancer agent.

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MGC803 | 3.15 ± 1.68 | 5-Fluorouracil | 25.54 ± 0.05 |

| HTC-116 | 8.17 ± 1.89 | Doxorubicin | 34.77 |

The biological activity of this compound is largely attributed to its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways, particularly by targeting proteins involved in cell survival such as Bcl-2 . Additionally, the compound's structure allows for effective binding to cellular targets, enhancing its therapeutic potential.

Case Studies

Several studies have explored the efficacy of this compound in both laboratory settings and preclinical models:

- Study on Antimicrobial Efficacy :

- Antitumor Evaluation :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-4-chloro-1-(difluoromethoxy)benzene?

- Methodological Answer : The compound is typically synthesized via halogenation of precursor benzene derivatives. Bromination using reagents like N-bromosuccinimide (NBS) or elemental bromine in the presence of catalysts (e.g., FeCl₃ or AlCl₃) is a standard approach. Subsequent functionalization with difluoromethoxy groups can be achieved via nucleophilic substitution or coupling reactions. For example, the difluoromethoxy group may be introduced using chlorodifluoromethane under basic conditions (e.g., NaOH in DMSO) .

Q. How is the compound characterized after synthesis?

- Methodological Answer : Characterization involves a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm molecular structure. For instance, aromatic proton signals in the range of δ 7.0–8.0 ppm and distinct splitting patterns for difluoromethoxy groups (δ 6.0–6.5 ppm) are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by GC or HPLC) ensures minimal impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 291.01 for C₈H₄BrClF₅O) .

Q. What substitution reactions are feasible for this compound?

- Methodological Answer : The bromine atom at the 2-position is highly reactive toward nucleophilic substitution (e.g., Suzuki–Miyaura coupling with aryl boronic acids). Electrophilic substitution on the benzene ring is hindered by electron-withdrawing groups (Cl, F), but regioselective reactions can occur under controlled conditions (e.g., nitration at the 5-position). Reaction optimization requires careful selection of catalysts (e.g., Pd for cross-coupling) and solvents (e.g., THF or DMF) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP functional) model electronic properties and reaction pathways. For example, Fukui indices identify electrophilic/nucleophilic sites, while transition-state analysis explains regioselectivity in cross-coupling reactions. Studies show that exact exchange terms in DFT improve accuracy for halogenated aromatic systems .

Q. What challenges arise in crystallographic analysis of this compound?

- Methodological Answer : The compound’s low melting point and sensitivity to moisture complicate single-crystal growth. Using SHELX software for structure refinement, researchers must account for disorder in fluorine substituents. High-resolution synchrotron data (e.g., λ = 0.7 Å) improves electron density maps, but twinning may require specialized algorithms (e.g., TWINABS) .

Q. How does the substituent positioning affect reaction mechanisms in comparison to analogs?

- Methodological Answer : Substituent effects are studied via comparative kinetic experiments. For example, replacing the 4-chloro group with a trifluoromethyl group (as in 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene) increases electrophilicity at the 2-bromo site, accelerating Suzuki coupling by 30%. Hammett plots (σ values) correlate substituent electronic effects with reaction rates .

Q. How to resolve contradictions between experimental and theoretical data in reaction outcomes?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted intermediates. For example, DFT may predict a lower activation barrier for a pathway that is disfavored due to steric hindrance in polar solvents. Multi-variable regression analysis (e.g., using MATLAB or Python) reconciles these factors by incorporating solvent polarity and temperature into kinetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.